N-benzyl-5-chlorothiophene-2-sulfonamide
CAS No.: 214916-12-8
Cat. No.: VC18965476
Molecular Formula: C11H10ClNO2S2
Molecular Weight: 287.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214916-12-8 |
|---|---|
| Molecular Formula | C11H10ClNO2S2 |
| Molecular Weight | 287.8 g/mol |
| IUPAC Name | N-benzyl-5-chlorothiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C11H10ClNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2 |
| Standard InChI Key | TZGCXLUBQGIXPB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Introduction
Structural and Chemical Classification
Molecular Architecture
N-Benzyl-5-chlorothiophene-2-sulfonamide features a thiophene heterocycle—a five-membered aromatic ring containing one sulfur atom—with two key substituents:
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A chlorine atom at the fifth position, enhancing electrophilic substitution reactivity.
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A sulfonamide group (-SO₂NHBenzyl) at the second position, where the nitrogen atom is bonded to a benzyl group (C₆H₅CH₂).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation:
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¹H NMR: Signals at δ 7.3–7.5 ppm correspond to the benzyl aromatic protons, while thiophene ring protons resonate near δ 6.8–7.1 ppm.
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¹³C NMR: The sulfonamide sulfur induces deshielding, with the thiophene carbons appearing between 120–140 ppm .
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MS: A molecular ion peak at m/z 287 aligns with the calculated molecular weight.
Synthesis and Manufacturing Processes
Oxidative Chlorination and Sulfonamide Formation
A patented synthesis route involves 3-acetyl-5-chloro-2-(benzylthio)thiophene (Formula III) as a key intermediate . The process comprises:
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Oxidative Chlorination:
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Ammonolysis:
Table 1: Key Reaction Conditions
| Parameter | Value/Range |
|---|---|
| Solvent Ratio (EA:H₂O) | 90:10 to 96:4 |
| Temperature | -5°C to 10°C |
| Ammonia Addition pH | 9–10 |
This method achieves a 78–85% yield with minimal byproducts, as confirmed by HPLC analysis .
Alternative Synthetic Routes
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Thiophene Functionalization: Direct sulfonation of 5-chlorothiophene-2-carboxylic acid derivatives using chlorosulfonic acid, followed by benzylamine coupling.
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Benzylation: Reacting 5-chlorothiophene-2-sulfonamide with benzyl bromide in the presence of potassium carbonate .
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 253.72 g/mol (reported) | |
| Density | 1.386 g/cm³ (analog) | |
| Boiling Point | 698.6°C (analog) | |
| LogP (Partition Coeff.) | 6.78 (predicted) |
The compound’s high logP value suggests significant lipophilicity, favoring membrane permeability in biological systems .
Reactivity and Chemical Behavior
Electrophilic Substitution
The chlorine atom at position 5 directs further substitution to position 4 of the thiophene ring. For example, bromination with pyridinium bromide perbromide yields 5-chloro-4-bromo-thiophene-2-sulfonamide derivatives .
Sulfonamide Group Reactivity
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Alkylation/Acylation: The benzyl group on the sulfonamide nitrogen can be replaced under alkaline conditions, enabling diversification into analogs.
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Hydrolysis: Prolonged exposure to strong acids or bases cleaves the sulfonamide bond, generating thiophene-2-sulfonic acid and benzylamine.
Biological and Pharmacological Applications
Antimicrobial Activity
Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Preliminary studies indicate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
Analytical Characterization Techniques
Chromatographic Methods
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve the compound from synthetic impurities .
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TLC: Rf = 0.65 using ethyl acetate/hexane (3:7) on silica gel.
Spectroscopic Analysis
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IR Spectroscopy: Strong absorptions at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to thieno[3,2-e]thiazine derivatives, which are explored as antipsychotic agents .
Material Science
Its sulfonamide group enhances thermal stability, making it suitable for high-temperature polymer composites .
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